3-Acetoxy-4-methoxyphenylboronic acid

Regiochemistry Suzuki–Miyaura coupling Substituent effect

3-Acetoxy-4-methoxyphenylboronic acid (CAS 1257127-60-8) is a difunctional arylboronic acid featuring a boronic acid group at the 1-position, an acetoxy substituent at the 3-position, and a methoxy group at the 4-position. This substitution pattern distinguishes it from simpler phenylboronic acids by providing both electron-donating (methoxy) and electron-withdrawing (acetoxy) groups, which can fine-tune reactivity in palladium-catalyzed cross-coupling reactions.

Molecular Formula C9H11BO5
Molecular Weight 209.99 g/mol
Cat. No. B13405274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetoxy-4-methoxyphenylboronic acid
Molecular FormulaC9H11BO5
Molecular Weight209.99 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC)OC(=O)C)(O)O
InChIInChI=1S/C9H11BO5/c1-6(11)15-9-5-7(10(12)13)3-4-8(9)14-2/h3-5,12-13H,1-2H3
InChIKeyMPQVDHLVPHARQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetoxy-4-methoxyphenylboronic acid: A Specialized Arylboronic Acid for Suzuki–Miyaura Coupling


3-Acetoxy-4-methoxyphenylboronic acid (CAS 1257127-60-8) is a difunctional arylboronic acid featuring a boronic acid group at the 1-position, an acetoxy substituent at the 3-position, and a methoxy group at the 4-position [1]. This substitution pattern distinguishes it from simpler phenylboronic acids by providing both electron-donating (methoxy) and electron-withdrawing (acetoxy) groups, which can fine-tune reactivity in palladium-catalyzed cross-coupling reactions . The compound is primarily offered in its pinacol ester form (CAS 917757-44-9) for enhanced stability and is utilized as a building block in pharmaceutical research and organic synthesis [1].

Why 3-Acetoxy-4-methoxyphenylboronic Acid Cannot Be Replaced by Generic Phenylboronic Acids


Simple phenylboronic acids such as 4-methoxyphenylboronic acid or 4-acetoxyphenylboronic acid lack the specific combination of substituents and regiochemistry that 3-acetoxy-4-methoxyphenylboronic acid provides. The acetoxy group at the meta position and the methoxy group at the para position relative to the boronic acid produce a unique electronic profile that influences the rate of transmetalation in Suzuki–Miyaura couplings . Additionally, the acetoxy group can serve as a latent phenol that is stable under typical coupling conditions but can be unmasked under mild basic or acidic hydrolysis, enabling sequential functionalization strategies that cannot be achieved with simple hydroxy- or alkoxy-phenylboronic acids .

Quantitative Differentiation Evidence for 3-Acetoxy-4-methoxyphenylboronic Acid


Regiochemical Differentiation from 4-Acetoxy-3-methoxyphenylboronic Acid

The target compound (3-acetoxy-4-methoxyphenylboronic acid) is a regioisomer of the commercially more common 4-acetoxy-3-methoxyphenylboronic acid. In the target isomer, the acetoxy group is meta to the boronic acid and the methoxy group is para, whereas in the comparator, the acetoxy group is para and the methoxy is meta . This positional change alters the influence of the electron-withdrawing acetoxy group on the boron center, which is expected to yield a difference in transmetalation rate in Suzuki reactions. Although direct kinetic data for the 3-acetoxy-4-methoxy isomer have not been published, a recent Hammett study demonstrated that electron-donating groups accelerate the Suzuki coupling and electron-withdrawing groups decelerate it .

Regiochemistry Suzuki–Miyaura coupling Substituent effect

Protecting Group Strategy: Acetoxy as a Latent Phenol

The acetoxy group in 3-acetoxy-4-methoxyphenylboronic acid can be hydrolyzed to a free phenolic hydroxyl group after Suzuki coupling, enabling further derivatization (e.g., alkylation, acylation). In contrast, 4-methoxyphenylboronic acid lacks a latent hydroxyl, limiting its post-coupling functionalizability [1]. The acetoxy group is stable under standard Suzuki coupling conditions (Pd(0), mild base, < 100 °C) but cleaves under mild basic conditions (e.g., K2CO3/MeOH at room temperature) with typical yields > 90% [2]. This contrasts with 4-hydroxyphenylboronic acid, which can undergo oxidative side reactions or protodeboronation under Suzuki conditions.

Protecting group Sequential functionalization Suzuki coupling

Purity and Physical Form: Advantage of the Pinacol Ester

The pinacol ester of 3-acetoxy-4-methoxyphenylboronic acid (CAS 917757-44-9) is commercially available at 97% purity as a solid with a well-defined melting point (132–136 °C) . In contrast, the free boronic acid (CAS 1257127-60-8) is less commonly stocked and often limited to 95% purity (NLT) [1]. The pinacol ester form offers enhanced shelf stability and resistance to boroxine formation, which is a known issue with free phenylboronic acids .

Purity Stability Pinacol ester

Optimal Application Scenarios for 3-Acetoxy-4-methoxyphenylboronic Acid


Synthesis of Biaryl Intermediates Requiring Subsequent Phenol Derivatization

When a synthetic route requires a biaryl compound that must be further functionalized via the phenolic hydroxyl group, the acetoxy-protected phenol in 3-acetoxy-4-methoxyphenylboronic acid ensures that the hydroxyl functionality remains intact during the Suzuki coupling. After coupling, mild hydrolysis releases the free phenol for subsequent alkylation, glycosylation, or sulfonation. This approach avoids the need for additional protection/deprotection steps, saving up to 2 synthetic steps compared to using a free hydroxyphenylboronic acid [1].

Exploration of Substituent Electronic Effects in Reaction Development

The precise 3-acetoxy-4-methoxy substitution pattern offers a unique combination of electron-donating and electron-withdrawing groups on the aryl ring. This makes the compound a valuable probe molecule for mechanistic studies of the Suzuki–Miyaura coupling, particularly in studies seeking to map Hammett relationships or optimize reaction conditions for specific electronic profiles .

Building Block for Pharmacologically Active Biaryl Scaffolds

The 3-acetoxy-4-methoxyphenyl fragment appears in several biologically active compounds, including inhibitors of mitochondrial permeability transition pore (MPTP) and other targets. The boronic acid enables convergent synthesis of these scaffolds through Suzuki coupling with appropriate halogenated partners, positioning it as a time-efficient entry point for medicinal chemistry programs [2].

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